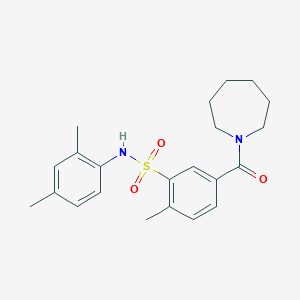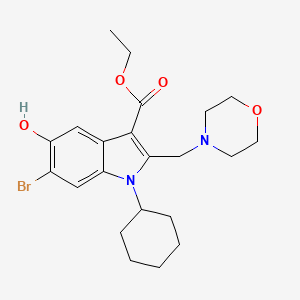![molecular formula C19H24N2O4S B3507393 N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3507393.png)
N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as EGIS-8332, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Mechanism of Action
N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide works by inhibiting the activity of DPP-IV, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels. Additionally, N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have other effects on glucose metabolism, such as reducing hepatic glucose production and increasing glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have a number of biochemical and physiological effects. In animal models, the compound has been shown to improve glucose tolerance, increase insulin sensitivity, reduce inflammation, and protect against oxidative stress. Additionally, N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have beneficial effects on lipid metabolism, such as reducing triglyceride levels and increasing HDL cholesterol levels.
Advantages and Limitations for Lab Experiments
N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments. It is a highly selective inhibitor of DPP-IV, which makes it a useful tool for studying the role of this enzyme in glucose metabolism. The compound has also been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has some limitations, such as its relatively short half-life and the need for high doses to achieve therapeutic effects.
Future Directions
There are several future directions for research on N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of interest is the development of more potent and selective DPP-IV inhibitors based on the structure of N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. Another direction is the investigation of the compound's effects on other metabolic pathways, such as lipid metabolism and inflammation. Additionally, there is a need for further studies to determine the safety and efficacy of N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in humans, as well as its potential therapeutic applications in the treatment of metabolic disorders.
Scientific Research Applications
N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively used in scientific research for its potential therapeutic applications. It has been studied for its role in the treatment of type 2 diabetes, obesity, and other metabolic disorders. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models, and it has also been investigated for its anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-21(26(23,24)18-12-6-15(3)7-13-18)14-19(22)20-16-8-10-17(11-9-16)25-5-2/h6-13H,4-5,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQCOHWBPPOREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)OCC)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3507318.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B3507326.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3507334.png)
![methyl 4-({N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3507340.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3507346.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B3507364.png)

![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate](/img/structure/B3507367.png)
![3,4-dimethyl-1-(3-methylphenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B3507368.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B3507382.png)
![methyl 2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}benzoate](/img/structure/B3507389.png)
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B3507397.png)
